molecular formula C15H10N2O3 B15216762 (Z)-3-(2-Nitrobenzylidene)indolin-2-one

(Z)-3-(2-Nitrobenzylidene)indolin-2-one

Cat. No.: B15216762
M. Wt: 266.25 g/mol
InChI Key: BYWCHUVPMKUJLN-XFXZXTDPSA-N
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Description

(Z)-3-(2-Nitrobenzylidene)indolin-2-one: is an organic compound that belongs to the class of indolin-2-ones It is characterized by the presence of a nitrobenzylidene group attached to the indolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: The most common method for synthesizing (Z)-3-(2-Nitrobenzylidene)indolin-2-one involves the condensation of 2-nitrobenzaldehyde with indolin-2-one. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction is usually performed at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods:

    Batch Process: In an industrial setting, the synthesis of this compound can be carried out using a batch process. This involves mixing the reactants in a reactor, followed by the addition of the base and solvent. The reaction mixture is then stirred and heated to the required temperature. After completion, the product is isolated by filtration, washed, and purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: (Z)-3-(2-Nitrobenzylidene)indolin-2-one can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon, or chemical reductants such as tin(II) chloride in hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent like methanol or dimethyl sulfoxide.

Major Products:

    Reduction: The major product of the reduction reaction is (Z)-3-(2-Aminobenzylidene)indolin-2-one.

    Substitution: The major products depend on the substituent introduced, such as (Z)-3-(2-Methoxybenzylidene)indolin-2-one when using sodium methoxide.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

    Anticancer Agents: Research has shown that derivatives of (Z)-3-(2-Nitrobenzylidene)indolin-2-one exhibit anticancer activity by inhibiting specific enzymes or pathways involved in cancer cell proliferation.

    Antimicrobial Agents: Some derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antibiotics.

Industry:

    Dye Intermediates: The compound can be used as an intermediate in the synthesis of dyes and pigments for industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound and its derivatives can inhibit specific enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

    DNA Interaction: Some derivatives can interact with DNA, causing damage to the genetic material of microorganisms, leading to their death.

Comparison with Similar Compounds

    (Z)-3-(2-Nitrobenzylidene)indolin-2-one vs. (E)-3-(2-Nitrobenzylidene)indolin-2-one: The (Z) and (E) isomers differ in the spatial arrangement of the nitrobenzylidene group, which can affect their reactivity and biological activity.

    This compound vs. (Z)-3-(4-Nitrobenzylidene)indolin-2-one: The position of the nitro group on the benzylidene ring (ortho vs. para) can influence the compound’s chemical properties and reactivity.

Uniqueness:

    Selective Reactivity: The (Z)-isomer of 3-(2-Nitrobenzylidene)indolin-2-one exhibits unique reactivity patterns compared to its (E)-isomer and other positional isomers, making it valuable for specific synthetic applications and biological studies.

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

(3Z)-3-[(2-nitrophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H10N2O3/c18-15-12(11-6-2-3-7-13(11)16-15)9-10-5-1-4-8-14(10)17(19)20/h1-9H,(H,16,18)/b12-9-

InChI Key

BYWCHUVPMKUJLN-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3NC2=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)[N+](=O)[O-]

Origin of Product

United States

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